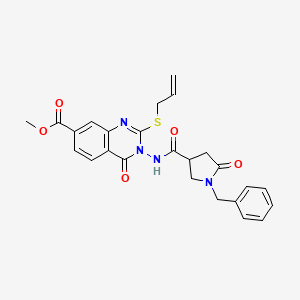![molecular formula C22H23N3O B6477240 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one CAS No. 2640878-57-3](/img/structure/B6477240.png)
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to be a core structure in many natural products and pharmaceuticals .
Synthesis Analysis
Imidazole derivatives have been synthesized through various methods. One common method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Another method involves the cyclization of amido-nitriles .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds has been studied using various techniques. For instance, the FT-IR spectrum of a similar compound exhibited a sharp carbonyl stretch at 1660 cm−1, indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYLAMINE, include a boiling point of 110-112 °C (Press: 2-3 Torr), a density of 1.028 g/mL at 25 °C, and a refractive index of n20/D1.517 .科学研究应用
1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one(2-phenylethyl)-1H-imidazol-1-ium has been used in a wide range of scientific research applications. It has been used to study the effects of chemical compounds on the human body, as well as to study the effects of environmental pollutants on living organisms. Additionally, this compound has been used to study the effects of various drugs on the human body, as well as to study the effects of various drugs on the environment.
作用机制
The mechanism of action of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one(2-phenylethyl)-1H-imidazol-1-ium is not fully understood. However, it is believed that this compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These biochemical reactions then lead to the desired physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(2-phenylethyl)-1H-imidazol-1-ium are not fully understood. However, it is believed that this compound can have an analgesic effect, as well as an anti-inflammatory effect. Additionally, this compound has been shown to have an inhibitory effect on certain enzymes, which can lead to a decrease in the production of certain hormones.
实验室实验的优点和局限性
The advantages of using 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one(2-phenylethyl)-1H-imidazol-1-ium in laboratory experiments include its high potency and its ability to bind to certain receptors in the body. Additionally, this compound is relatively inexpensive and can be synthesized in a relatively short amount of time. The limitations of using this compound in laboratory experiments include its potential toxicity and its ability to interact with other compounds.
未来方向
The potential future directions for 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one(2-phenylethyl)-1H-imidazol-1-ium include further research into its mechanism of action and its effects on the human body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, as well as its potential applications in environmental pollution studies. Additionally, further research could be done to investigate the potential toxicity of this compound, as well as its potential interactions with other compounds. Finally, further research could be done to explore the potential uses of this compound in drug development and design.
合成方法
The synthesis of 1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one(2-phenylethyl)-1H-imidazol-1-ium is a multi-step process that involves several different chemical reactions. The first step involves the reaction of 2-methyl-1H-imidazol-1-ylmethanol with ethyl chloroformate to form the intermediate compound 2-chloromethyl-1H-imidazol-1-ylmethanol. This intermediate compound is then reacted with phenylmagnesium bromide to form the desired product, this compound(2-phenylethyl)-1H-imidazol-1-ium.
安全和危害
属性
IUPAC Name |
1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-17-23-12-13-24(17)14-18-15-25(16-18)22(26)21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,21H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDNQDHGFTQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477171.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6477183.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)
![3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477195.png)
![1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477203.png)
![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B6477218.png)
![3-chloro-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477224.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477236.png)
![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477237.png)
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B6477248.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B6477251.png)
